

Laminarihexaose: A Technical Guide to its Chemical Structure and Conformation

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Compound of Interest

Compound Name: Laminarihexaose

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Introduction

Laminarihexaose is a β -glucan oligosaccharide composed of six glucose units linked by β -1,3-glycosidic bonds. As a fundamental unit of laminarin, a storage polysaccharide found in brown algae, **laminarihexaose** is of significant interest to researchers in fields ranging from immunology to materials science. Its well-defined structure makes it a valuable tool for studying carbohydrate-protein interactions and the biological activities of β -glucans. This technical guide provides an in-depth analysis of the chemical structure and conformational properties of **laminarihexaose**, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Chemical Structure

Laminarihexaose is a linear hexasaccharide with the molecular formula $C_{36}H_{62}O_{31}$.^[1] Its systematic name is β -D-glucopyranosyl-(1 \rightarrow 3)- β -D-glucopyranosyl-(1 \rightarrow 3)- β -D-glucopyranosyl-(1 \rightarrow 3)- β -D-glucopyranosyl-(1 \rightarrow 3)- β -D-glucopyranosyl-(1 \rightarrow 3)-D-glucose. The constituent glucose monomers are in the pyranose form and are linked by β -1,3-glycosidic bonds. This specific linkage is crucial for its three-dimensional structure and subsequent biological activity.

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₃₆ H ₆₂ O ₃₁	[1]
Molecular Weight	990.86 g/mol	[2]
CAS Number	29842-30-6	[1]
Appearance	Off-white to slightly brown powder	[3]
Solubility	Soluble in water	[3]

Conformation

The conformation of **laminarihexaose** is a key determinant of its interaction with biological receptors. While the individual glucose units predominantly adopt the stable ⁴C₁ chair conformation, studies have revealed that some glucopyranose rings within the chain can adopt a twist-boat conformation.[4][5] This conformational flexibility is influenced by the β-1,3-glycosidic linkages.

The orientation of the glucose units relative to each other is defined by the torsion angles phi (Φ) and psi (Ψ) of the glycosidic bonds. These angles dictate the overall shape of the oligosaccharide chain.

Structural Data from X-ray Crystallography

The crystal structure of an antibody in complex with **laminarihexaose** (PDB ID: 6EV2) provides valuable insights into its solid-state conformation.[6] The following table summarizes key bond lengths and angles for the glycosidic linkages.

Parameter	Average Value
Bond Lengths (Å)	
C1 - O1	1.41
O1 - C3'	1.43
Bond Angles (°) **	
O5 - C1 - O1	107.5
C1 - O1 - C3'	116.2
O1 - C3' - C2'	109.8
O1 - C3' - C4'	109.5
Glycosidic Torsion Angles (°) **	
Φ (O5-C1-O1-C3')	-75.3
Ψ (C1-O1-C3'-C2')	145.8
Ψ (C1-O1-C3'-C4')	-95.7

Note: Values are averaged from the glucose residues in the PDB entry 6EV2 and are representative. For precise values, refer to the specific PDB file.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure and conformation of oligosaccharides in solution.

Protocol for ^1H and ^{13}C NMR of Laminari-oligosaccharides

- **Sample Preparation:** Dissolve 5-10 mg of **laminarihexaose** in 0.5 mL of deuterium oxide (D_2O). Lyophilize the sample twice from D_2O to exchange all labile protons with deuterium. Finally, dissolve the sample in 100% D_2O .
- **NMR Data Acquisition:**

- Acquire ^1H NMR spectra on a 500 MHz or higher field spectrometer at a controlled temperature (e.g., 298 K).
- Acquire ^{13}C NMR spectra on the same instrument, typically using a proton-decoupled pulse sequence.
- For complete structural assignment, acquire 2D NMR spectra, including COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
- Data Processing and Analysis:
 - Process the spectra using appropriate software (e.g., TopSpin, Mnova).
 - Reference the ^1H spectra to the residual HDO signal (δ 4.79 ppm).
 - Assign proton and carbon signals starting from the anomeric protons and extending to the rest of the sugar ring using the 2D correlation spectra.
 - Measure coupling constants (J-values) from the high-resolution ^1H spectrum to determine the relative stereochemistry of the protons.

Expected ^1H and ^{13}C NMR Chemical Shifts for Laminari-oligosaccharides (Internal Residues)

Atom	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
H-1	~4.69	~102.8
H-2	~3.38	~73.5
H-3	~3.45	~84.7
H-4	~3.59	~68.1
H-5	~3.43	~76.2
H-6a, H-6b	~3.7-3.9	~61.0

Note: Chemical shifts are approximate and can vary based on experimental conditions and the position of the glucose unit in the chain. Data is based on studies of laminari-oligosaccharides (DP2-DP5).^[7]^[8]

X-ray Crystallography

Determining the crystal structure of an oligosaccharide provides precise atomic coordinates.

Protocol for Crystallization and X-ray Diffraction of **Laminarihexaose**

- Crystallization:
 - Dissolve purified **laminarihexaose** in a suitable solvent (e.g., water) to a high concentration.
 - Use the vapor diffusion method (hanging or sitting drop) to screen for crystallization conditions. A common approach involves mixing the oligosaccharide solution with a precipitant solution (e.g., polyethylene glycol, salts) and allowing the mixture to equilibrate against a larger reservoir of the precipitant.
 - Alternatively, co-crystallization with a binding protein can yield high-quality crystals.^[6]
- X-ray Data Collection:
 - Mount a single, well-ordered crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen.
 - Collect diffraction data using a synchrotron X-ray source.
- Structure Solution and Refinement:
 - Process the diffraction data to obtain a set of structure factors.
 - Solve the crystal structure using molecular replacement if a homologous structure is available, or by direct methods.
 - Refine the atomic model against the experimental data to obtain accurate bond lengths, angles, and torsion angles.

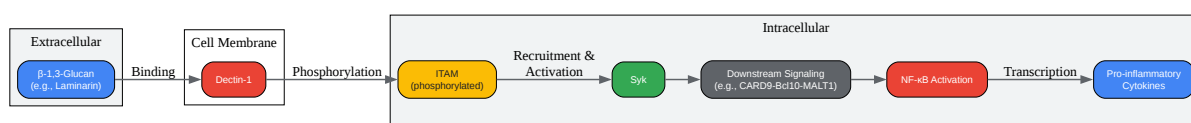
Signaling Pathway Involvement

Laminarihexaose, as a component of larger β -1,3-glucans, is relevant to the study of innate immunity. The primary receptor for β -1,3-glucans is Dectin-1, a C-type lectin receptor expressed on myeloid cells such as macrophages and dendritic cells.[9]

While **laminarihexaose** itself does not bind effectively to Dectin-1 to trigger downstream signaling, multivalent conjugates of **laminarihexaose** have been shown to exhibit strong affinity and elicit an immune response.[10] This suggests that the density and presentation of the β -1,3-glucan motif are critical for receptor activation. Larger β -glucans, such as laminarin, can act as either agonists or antagonists of Dectin-1 depending on their physical properties and purity.[3][9]

The activation of Dectin-1 by particulate or highly structured β -glucans leads to the phosphorylation of an immunoreceptor tyrosine-based activation motif (ITAM) in its cytoplasmic tail. This initiates a signaling cascade involving spleen tyrosine kinase (Syk), leading to the activation of downstream pathways such as NF- κ B and the production of pro-inflammatory cytokines.

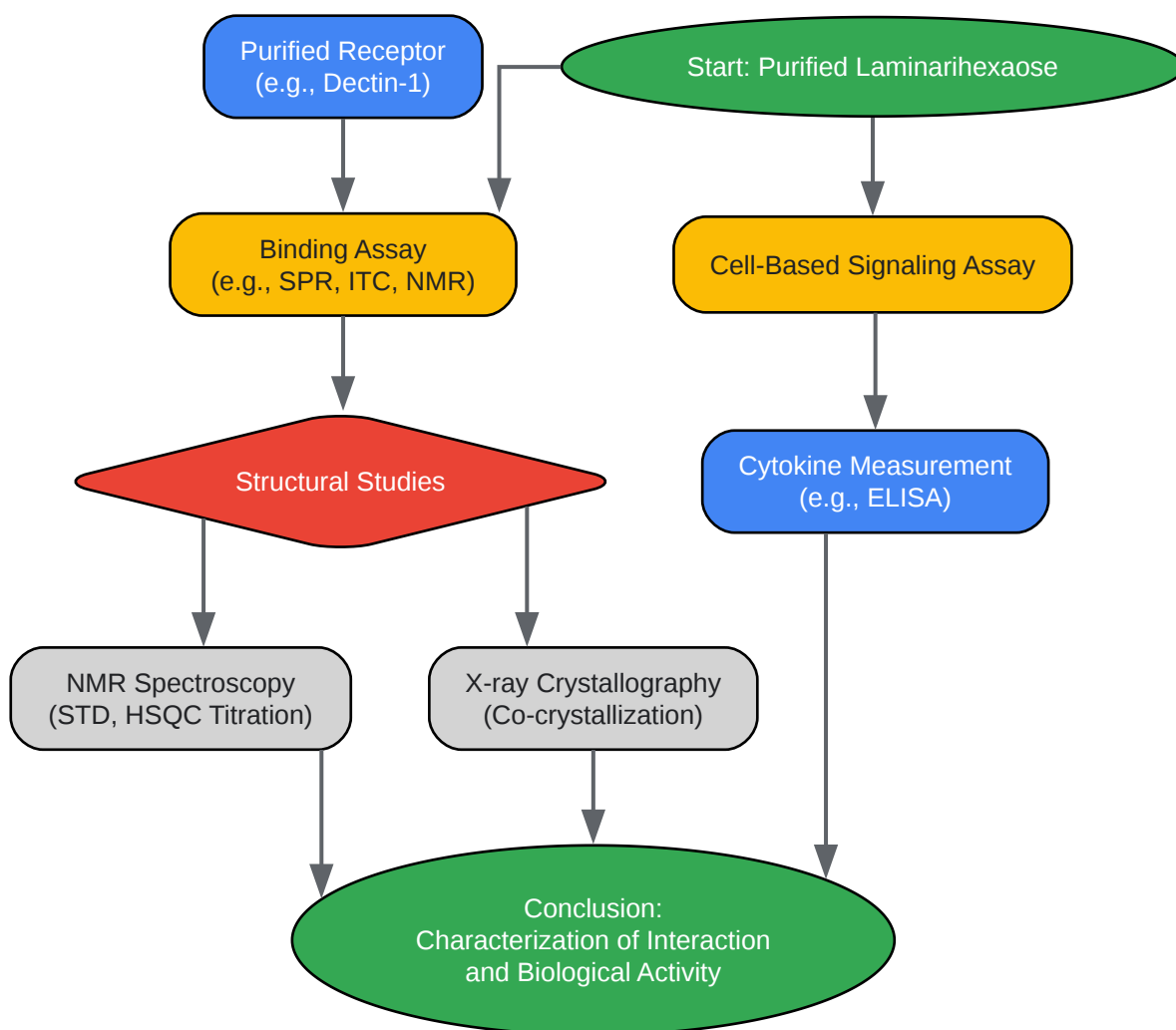
Below is a diagram illustrating the Dectin-1 signaling pathway.



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Dectin-1 Signaling Pathway

The following diagram illustrates the experimental workflow for studying the interaction of **laminarihexaose** with a receptor.



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Workflow for Receptor Interaction Studies

Conclusion

Laminarihexaose serves as a critical model compound for understanding the structure-function relationships of β -1,3-glucans. Its well-defined chemical structure and conformational properties, which can be elucidated through NMR and X-ray crystallography, provide a foundation for investigating its interactions with biological systems. While monomeric **laminarihexaose** may not be a potent activator of immune receptors like Dectin-1, its role in multivalent contexts highlights the importance of multivalency in carbohydrate-mediated signaling. This technical guide provides researchers with the fundamental knowledge and experimental frameworks to further explore the potential of **laminarihexaose** in drug development and glycobiology.

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